Bienvenue dans la boutique en ligne BenchChem!

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea

Carbonic anhydrase inhibition hCA II Urea derivatives

This urea derivative occupies a unique structural intersection—a benzylic alcohol, 4-CF3-phenyl ring, and 2-methoxyethyl urea tail—not replicated by common analogs. Reported nanomolar hCA II inhibition and dose-dependent TNFα suppression in LPS-stimulated macrophages position it as a versatile hit for carbonic anhydrase inhibitor development, immunology screening, and TRPM8 antagonist library synthesis. Three functional handles enable focused SAR derivatization. Supplied for non-human research use; independent target validation required.

Molecular Formula C13H17F3N2O3
Molecular Weight 306.285
CAS No. 1351622-17-7
Cat. No. B2743496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea
CAS1351622-17-7
Molecular FormulaC13H17F3N2O3
Molecular Weight306.285
Structural Identifiers
SMILESCOCCNC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C13H17F3N2O3/c1-21-7-6-17-12(20)18-8-11(19)9-2-4-10(5-3-9)13(14,15)16/h2-5,11,19H,6-8H2,1H3,(H2,17,18,20)
InChIKeyFNEGSVKLOMYUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1351622-17-7 (Hydroxy-Trifluoromethyl-Methoxyethyl Urea) — Procurement-Relevant Structural Baseline for Specialized Research


The compound 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea (CAS 1351622-17-7) is a synthetic urea derivative combining a 4-(trifluoromethyl)phenyl group, a hydroxyethyl linker, and a 2-methoxyethyl urea terminus . It is cataloged by multiple specialty chemical suppliers for non-human research use , and its structure has been noted in at least one database entry indicating a patented indication for chronic pain [1]. However, no peer-reviewed primary research publication or patent containing quantitative pharmacological data for this specific compound could be identified in publicly searchable databases at the time of this analysis. This compound shares structural features with urea-based TRPM8 antagonists [2].

Why 1351622-17-7 Cannot Be Generically Substituted by Superficially Similar Ureas


CAS 1351622-17-7 occupies a specific structural intersection — a benzylic alcohol tethered to a 4-CF3-phenyl ring and a 2-methoxyethyl urea tail — that is not replicated by common urea analogs. Trifluoromethyl-substituted phenyl ureas lacking the hydroxyethyl linker (e.g., A-425619, which is a TRPV1 antagonist, not a TRPM8/CA ligand) , or methoxyethyl ureas attached to unrelated cores (e.g., quinoxaline or benzodioxole scaffolds with IC50 values in the micromolar range for other targets) [1], would be expected to display different target engagement profiles, physicochemical properties, and metabolic stability. In the absence of direct comparator data for 1351622-17-7, substitution with even close structural analogs cannot be considered functionally equivalent and would require extensive re-validation [2].

Quantitative Evidence Notice for 1351622-17-7 — Limited Publicly Available Comparator Data


Carbonic Anhydrase II (hCA II) Inhibition — Potential Differentiation vs. Non-Fluorinated Analogs

A commercial product summary states that 1351622-17-7 demonstrated significant inhibition of human carbonic anhydrase II (hCA II) with an IC50 value in the nanomolar range . The quantitative comparator and exact IC50 were not disclosed. The closest identifiable analog, 1-(2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea (lacking the 4-CF3 group), is noted to have "different biological activity" , suggesting that the trifluoromethyl substituent is important for potency. For context, other urea-based hCA II inhibitors in the literature achieve IC50 values between 0.888 and 2.984 µM [1], so a nanomolar IC50 would represent a >10-fold potency improvement if confirmed.

Carbonic anhydrase inhibition hCA II Urea derivatives

Anti-Inflammatory Activity — TNFα Suppression in Macrophages (Dose-Response Observed)

A product summary describes dose-dependent inhibition of TNFα release from LPS-stimulated macrophages by 1351622-17-7 . No IC50 value or comparator compound data were reported, precluding direct quantification of differentiation vs. analogs. The observation that TNFα suppression was dose-dependent supports specific pharmacological activity rather than cytotoxicity .

Anti-inflammatory TNFα Macrophage Urea derivative

Antibacterial Activity — MIC Values Against S. aureus and E. coli (Moderate Potency)

A product summary reports that 1351622-17-7 and related urea derivatives were tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) determined, showing "moderate antibacterial activity" . The exact MIC values were not disclosed, and no comparator antibiotic or analog MIC data were provided. This finding does however indicate the compound has biological accessibility to bacterial targets.

Antimicrobial MIC Staphylococcus aureus Escherichia coli Urea

Application Scenarios for 1351622-17-7 Based on Available Evidence


Carbonic Anhydrase Inhibitor Probe Development (hCA II Target)

Based on the reported nanomolar hCA II inhibition , researchers developing selective carbonic anhydrase inhibitors for glaucoma, epilepsy, or cancer may use 1351622-17-7 as a structural starting point or reference compound, provided they independently verify the IC50 value and confirm selectivity over hCA I and other isoforms .

In Vitro Anti-Inflammatory Assay Reference Compound

Given the dose-dependent TNFα suppression in LPS-stimulated macrophages , 1351622-17-7 may serve as a screening hit for immunology laboratories studying urea-based anti-inflammatory agents. Researchers must establish their own IC50 and benchmark against known inhibitors such as dexamethasone .

Specialized Medicinal Chemistry Building Block

The compound's three functional handles — the benzylic alcohol for further derivatization, the CF3-phenyl group for metabolic stability and target engagement, and the methoxyethyl urea for solubility — make it a versatile intermediate for synthesizing focused libraries of potential TRPM8 antagonists or kinase inhibitors . Its commercial availability in research quantities supports this use .

Antimicrobial Screening Hit Follow-Up

The moderate antibacterial activity against S. aureus and E. coli positions 1351622-17-7 as a candidate for further structure-activity relationship (SAR) studies aiming to improve Gram-positive or Gram-negative potency. New users should determine precise MIC values and time-kill kinetics before progressing .

Quote Request

Request a Quote for 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.